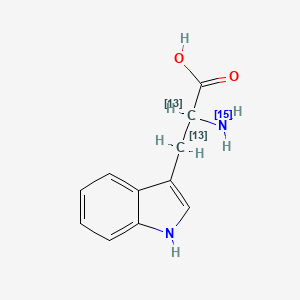

D,L-Tryptophan-13C2,15N

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D,L-Tryptophan-13C2,15N: is an isotopically labeled compound, specifically a form of tryptophan where two carbon atoms and one nitrogen atom are replaced with their respective isotopes, carbon-13 and nitrogen-15. This compound is an indole acetic acid labeled metabolite and serves as a precursor to important neurotransmitters such as serotonin and melatonin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of D,L-Tryptophan-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the tryptophan molecule. This can be achieved through the use of isotopically labeled precursors in the synthesis process. For example, plants can be grown in an atmosphere enriched with carbon-13 dioxide and watered with nitrogen-15 containing salts to produce isotopically labeled tryptophan .

Industrial Production Methods: Industrial production of this compound typically involves the use of closed growth chambers and hydroponic nutrient supply systems to ensure a high degree of isotopic enrichment. The process involves continuous substrate supply during plant growth and cultivation, ensuring uniform distribution of the isotopes .

Análisis De Reacciones Químicas

Types of Reactions: D,L-Tryptophan-13C2,15N undergoes various chemical reactions, including:

Oxidation: This reaction can convert tryptophan into compounds such as kynurenine.

Reduction: This reaction can lead to the formation of tryptamine.

Substitution: This reaction can involve the replacement of functional groups on the tryptophan molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products:

Oxidation: Kynurenine and other related compounds.

Reduction: Tryptamine and related amines.

Substitution: Various substituted tryptophan derivatives.

Aplicaciones Científicas De Investigación

D,L-Tryptophan-13C2,15N has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of tryptophan in biochemical pathways.

Biology: Utilized in studies of protein synthesis and degradation, as well as in the investigation of tryptophan metabolism.

Medicine: Employed in research on neurotransmitter synthesis, particularly serotonin and melatonin, and their roles in various physiological processes.

Industry: Used in the production of isotopically labeled compounds for pharmaceutical research and development

Mecanismo De Acción

The mechanism of action of D,L-Tryptophan-13C2,15N involves its conversion into serotonin and melatonin, which are crucial neurotransmitters. The compound is first hydroxylated to form 5-hydroxytryptophan, which is then decarboxylated to produce serotonin. Serotonin can be further acetylated and methylated to form melatonin. These neurotransmitters play vital roles in regulating mood, sleep, and other physiological functions .

Comparación Con Compuestos Similares

L-Tryptophan: The naturally occurring form of tryptophan, which is not isotopically labeled.

D-Tryptophan: The D-enantiomer of tryptophan, which has different biological activity compared to the L-enantiomer.

L-Tryptophan-13C11,15N2: Another isotopically labeled form of tryptophan with a higher degree of labeling.

Uniqueness: D,L-Tryptophan-13C2,15N is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed pathways and transformations of tryptophan is essential .

Actividad Biológica

D,L-Tryptophan-13C2,15N is a stable isotopically labeled form of the amino acid tryptophan. The incorporation of carbon-13 and nitrogen-15 isotopes allows for enhanced tracking and analysis in various biological systems, particularly in studies involving protein dynamics and metabolic pathways. This article delves into the biological activity of this compound, focusing on its role in neurotransmitter synthesis, metabolic tracing applications, and its significance in research.

Overview of Tryptophan Metabolism

Tryptophan is an essential amino acid that serves as a precursor for several important biomolecules, including serotonin and melatonin. The metabolic pathway begins with the hydroxylation of tryptophan to form 5-hydroxytryptophan (5-HTP), which is subsequently decarboxylated to produce serotonin. Serotonin can further be converted into melatonin through acetylation and methylation processes. The isotopic labeling in this compound enables researchers to trace these metabolic transformations effectively.

The mechanism of action for this compound involves several key processes:

- Hydroxylation : Tryptophan is hydroxylated to produce 5-hydroxytryptophan.

- Decarboxylation : 5-HTP is decarboxylated to form serotonin.

- Acetylation and Methylation : Serotonin can be converted into melatonin.

These neurotransmitters play crucial roles in regulating mood, sleep, and various physiological functions.

Applications in Research

This compound has a wide range of applications across various fields:

- Biochemical Research : It is used as a tracer in metabolic studies to track the incorporation and transformation of tryptophan in biochemical pathways.

- Neuroscience : Employed in research on neurotransmitter synthesis, particularly serotonin and melatonin, and their roles in neurophysiology .

- Pharmaceutical Development : Utilized in the production of isotopically labeled compounds for drug development.

Study on Tryptophan Metabolism Using Isotopes

A significant study investigated the metabolic pathways of tryptophan using this compound as a tracer. Researchers employed liquid chromatography with tandem mass spectrometry (LC-MS/MS) to analyze various metabolites produced during the metabolism of tryptophan by Saccharomyces cerevisiae. The study revealed that indole-3-lactic acid was the predominant metabolite, accounting for 71.0–86.8% of total concentrations, while serotonin and melatonin were not detected at any point during the experiment .

| Metabolite | Concentration Range (mg/L) | Predominance (%) |

|---|---|---|

| Indole-3-lactic acid | 0 - 30 | 71.0 - 86.8 |

| Kynurenine | 6.38 - 15.9 | 6.38 - 15.9 |

| 5-Hydroxytryptophan (5-HTP) | 0.09 ± 0.00583 | Trace |

| Tryptamine | 0.0608 ± 0.00327 | Trace |

This study highlights the utility of this compound in understanding the complexities of tryptophan metabolism within biological systems.

Neuroinflammatory Disease Research

Another investigation focused on alterations in tryptophan metabolism pathways during neuroinflammatory diseases. The study reported significant changes in metabolite levels associated with the tryptophan-kynurenine pathway, indicating that this compound could serve as a valuable tool for understanding neuroinflammation mechanisms .

Propiedades

IUPAC Name |

2-(15N)azanyl-3-(1H-indol-3-yl)(2,3-13C2)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/i5+1,9+1,12+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-NCZFIEHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)[13CH2][13CH](C(=O)O)[15NH2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.